(3R,5R)-3-(Boc-amino)-5-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

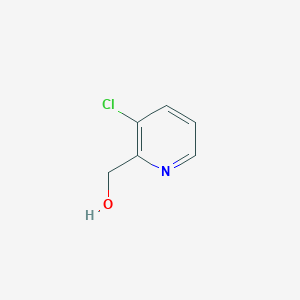

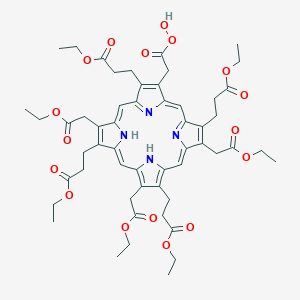

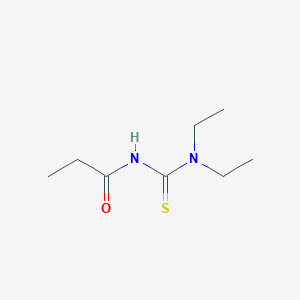

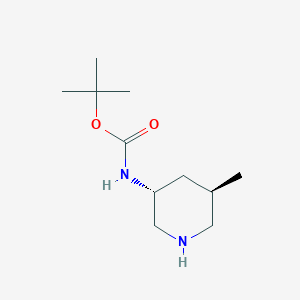

The compound “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” likely belongs to a class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” would be expected to contain a six-membered piperidine ring, with a Boc-protected amino group and a methyl group attached at the 3rd and 5th positions, respectively .Applications De Recherche Scientifique

- Application : BOC protection is a common method used in organic synthesis to protect amines. The BOC group can be added to amines to prevent them from reacting during certain steps of a synthesis .

- Method : The BOC group can be added to amines in a catalyst and solvent-free media under mild reaction conditions . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results : The BOC protection of amines is almost quantitative, meaning it is highly efficient and results in very little waste .

- Application : Dual protection of amino functions involving Boc is used in the synthesis of multifunctional targets . This method is particularly useful when there is a need to protect an amino function during a synthetic project .

- Method : The Boc group can be added to amines to protect them during the synthesis of complex molecules . This method allows for the protection of two amino groups on the same nitrogen .

- Results : The use of Boc for dual protection of amines can facilitate the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Chemoselective BOC Protection of Amines

Dual Protection of Amino Functions

- Application : There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

- Method : One of the more significant routes to protection involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results : The BOC protection of amines is almost quantitative, meaning it is highly efficient and results in very little waste .

- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .

- Method : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results : The use of Boc for dual protection of amines can facilitate the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Green Chemistry/Sustainable Technology

Synthesis of Multifunctional Targets

Propriétés

IUPAC Name |

tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-3-(Boc-amino)-5-methylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.